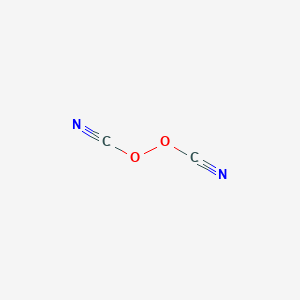

Dioxidanedicarbonitrile

Description

Contextualization within Organonitrile Chemistry and Peroxide Chemistry

Dioxidanedicarbonitrile is firmly situated within two major classes of organic compounds: organonitriles and organic peroxides. nih.gov

Organonitrile Chemistry: The nitrile functional group (–C≡N) is a cornerstone of modern organic synthesis, valued for its ability to undergo a wide array of transformations into other functional groups such as carboxylic acids, amines, and aldehydes. researchgate.net The presence of two such groups in this compound suggests a potential for difunctionalization, allowing it to serve as a precursor to more complex molecular architectures. The electron-withdrawing nature of the nitrile groups is expected to significantly influence the stability and reactivity of the adjacent peroxide bond.

Peroxide Chemistry: Organic peroxides, characterized by the O-O single bond, are widely known as potent oxidizing agents and initiators for radical reactions. The inherent weakness of the peroxide bond makes these compounds highly energetic and often thermally unstable. In this compound, the electronic interplay between the peroxide linkage and the nitrile groups is a key feature, distinguishing it from simpler dialkyl or diacyl peroxides. The synthesis of complex molecules containing peroxide functionalities is an area of ongoing research, with applications in the formation of cyclic ethers and other oxygenated compounds. acs.orgnih.gov

Significance in Theoretical and Synthetic Chemical Endeavors

The primary significance of this compound currently lies more in the theoretical and hypothetical realms than in widespread practical applications, due to a limited body of dedicated research.

Theoretical Interest: The molecule's compact and symmetric structure makes it an attractive subject for computational and theoretical studies. rsc.org Investigations into its bond lengths, bond angles, and electronic structure can provide valuable insights into the fundamental interactions between peroxide and nitrile functionalities. Such studies can help to predict its reactivity, stability, and spectroscopic properties. For instance, understanding the charge distribution and the nature of the frontier molecular orbitals can guide potential synthetic applications.

Synthetic Potential: While specific, documented synthetic applications of this compound are scarce in readily available literature, its structure suggests several potential uses. It could theoretically serve as a source of cyanogen (B1215507) radicals (•CN) or as a unique oxidizing agent. The bifunctional nature of the molecule could be exploited in polymerization reactions or in the synthesis of heterocyclic compounds. However, the synthesis of the compound itself appears to be non-trivial, which may account for the limited reports of its use.

Overview of Current Research Landscape and Methodological Approaches

The current research landscape for this compound is characterized by a notable lack of extensive, specific studies. The compound is indexed in major chemical databases like PubChem, and its existence is acknowledged in chemical nomenclature guidelines. nih.gov However, dedicated articles detailing its synthesis, reactivity, or applications are not prominent in the chemical literature.

Methodological approaches to studying a compound like this compound would likely include:

Spectroscopic Analysis: Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy would be crucial for characterizing the molecule and confirming its structure. nih.govmdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods would be invaluable for predicting its geometry, vibrational frequencies, and electronic properties, offering a theoretical framework to understand its behavior. rsc.org

Synthetic Chemistry: Research into viable and safe synthetic routes would be a necessary first step to enable further investigation of its reactivity and potential applications. This would likely involve the controlled oxidation of cyanide precursors.

Compound Data

| Property | Value | Source |

| Molecular Formula | C2N2O2 | nih.gov |

| Molecular Weight | 84.03 g/mol | nih.gov |

| IUPAC Name | cyano peroxycyanate | Current time information in Bangalore, IN. |

| SMILES | C(#N)OOC#N | Current time information in Bangalore, IN. |

| Classification | Organonitrile, Organic Peroxide | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2N2O2 |

|---|---|

Molecular Weight |

84.03 g/mol |

IUPAC Name |

cyano peroxycyanate |

InChI |

InChI=1S/C2N2O2/c3-1-5-6-2-4 |

InChI Key |

FJFJIUDBNGPBAV-UHFFFAOYSA-N |

SMILES |

C(#N)OOC#N |

Canonical SMILES |

C(#N)OOC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Approaches to the Dioxolane Moiety Synthesis with Dinitrile Functionality

The 1,3-dioxolane (B20135) ring is a common structural motif in organic chemistry, often employed as a protecting group for aldehydes and ketones. wikipedia.org Its synthesis typically involves the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.com When considering the integration of dinitrile functionality, synthetic strategies can be envisioned that start with precursors already containing the cyano groups.

One conceptual approach involves the acetalization or ketalization of a carbonyl compound bearing one or more nitrile groups with a suitable diol. For instance, a dinitrile-substituted ketone could react with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding dinitrile-functionalized dioxolane. chemicalbook.com The efficiency of such reactions can be influenced by the nature of the catalyst and the reaction conditions, with catalysts like Montmorillonite K10 being used for good yields in short reaction times. nih.gov

Another pathway could involve starting with a diol that incorporates nitrile groups. The reaction of such a specialized diol with an appropriate aldehyde, like formaldehyde, would yield the desired dioxolane ring with the nitrile functionalities tethered to the original diol backbone. chemicalbook.comchemicalbook.com The yields of these reactions are often dependent on the steric hindrance of the diol used. nih.gov

Table 1: General Conditions for 1,3-Dioxolane Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Ethylene Glycol | Paraformaldehyde | Sulfuric Acid | None | Reflux, 130°C, 2h | 86.4% | chemicalbook.com |

| Ethylene Glycol | Formaldehyde | p-Toluenesulfonic acid | Toluene | - | - | chemicalbook.com |

| Salicylaldehyde | Various Diols | Montmorillonite K10 | Toluene | Reflux | 45-93% | nih.gov |

Pathways for Carbon-Nitrogen Triple Bond Incorporation in Oxidized Frameworks

The nitrile group is a versatile functional group in organic synthesis, and numerous methods exist for its introduction. nih.gov In the context of oxidized frameworks like dioxolanes or other cyclic ethers, the incorporation of a carbon-nitrogen triple bond (cyano group) can be achieved either before or after the formation of the heterocyclic ring.

The cyano group can be transformed into various other functionalities, making it a valuable synthetic precursor. researchgate.net Established methods for nitrile synthesis include the dehydration of primary amides or aldoximes, the reaction of alcohols or halides with cyanide sources, and the oxidation of primary amines. organic-chemistry.org A process for preparing amides by reacting an organic nitrile with a secondary or tertiary ether in the presence of a strong acid catalyst has also been described, highlighting the reactivity between these two functional groups. google.com

For a pre-formed oxidized framework, a functional group handle, such as a primary alcohol or an aldehyde, could be converted into a nitrile. For example, a hydroxymethyl-substituted dioxolane could be oxidized to the corresponding aldehyde, which is then converted to an oxime and subsequently dehydrated to yield the nitrile. Alternatively, radical-mediated intramolecular translocation of cyano groups is recognized as a useful tool for site-selective functionalization. researchgate.net This process involves the addition of a carbon-centered radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical. researchgate.net

Exploration of Novel Reaction Conditions for Dioxidanedicarbonitrile Formation

Given the likely instability of a molecule containing both a peroxide (dioxidane) and nitrile groups, the exploration of novel and mild reaction conditions is paramount for its successful synthesis. Traditional methods requiring harsh acidic or basic conditions or high temperatures may lead to decomposition.

Modern synthetic techniques could offer potential advantages. For example, flow chemistry provides precise control over reaction time, temperature, and stoichiometry, which can be crucial for handling reactive intermediates and improving the safety of reactions involving potentially energetic compounds. Photocatalysis and electrochemistry represent other avenues for promoting the desired transformations under mild conditions, potentially avoiding the use of harsh chemical reagents.

The choice of catalyst is also critical. As demonstrated in the synthesis of some 1,3-dioxolanes, clay-based catalysts like Montmorillonite K10 can promote efficient cyclization under relatively mild conditions. nih.gov For the specific challenge of forming the peroxide bond, enzymatic or biomimetic catalysis could be explored to achieve high selectivity and avoid side reactions. The synthesis of the natural product Neosporol, which contains a 1,3-dioxolane moiety, utilizes an anhydrous peracid to prevent unwanted side reactions with water, a strategy that could be relevant for the formation of a sensitive peroxide linkage. wikipedia.org

Stereochemical Control in Synthetic Pathways

When substituents are present on the core structure, the potential for stereoisomers arises. Achieving stereochemical control is a key aspect of modern synthetic chemistry. In the synthesis of substituted 1,3-dioxolanes, several strategies have been developed to control the relative and absolute stereochemistry of the resulting products.

One effective method involves the use of chiral starting materials. Synthesizing dioxolanes from enantiopure diols ensures that the stereocenters of the diol are transferred to the final product, resulting in an enantiomerically pure compound. nih.gov

Another approach involves the stereoselective modification of a pre-existing dioxolane ring. For example, a 1,3-dioxan-5-one (B8718524) can undergo stereoselective reduction using different hydride reagents to favor either the cis or trans diastereomer of the corresponding 5-hydroxy-1,3-dioxane. thieme-connect.com A similar strategy applied to a dioxolane precursor could allow for control over the stereochemistry of substituents.

Furthermore, the reaction conditions during the formation of the ring itself can dictate the stereochemical outcome. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov This reaction proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, allowing for controlled formation of the dioxolane product. nih.gov

Table 2: Examples of Stereoselective Methods in Dioxolane/Dioxane Synthesis

| Precursor Type | Reagent/Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Diols | Reaction with Salicylaldehyde | Use of enantiopure starting material | Formation of enantiopure 1,3-dioxolanes (>99% ee) | nih.gov |

| 1,3-Dioxan-5-one | LiAlH₄ (Lithium aluminium hydride) | Stereoselective reduction of ketone | Favors trans isomer of 5-hydroxy-1,3-dioxane | thieme-connect.com |

| 1,3-Dioxan-5-one | L-Selectride | Stereoselective reduction of ketone | Favors cis isomer of 5-hydroxy-1,3-dioxane | thieme-connect.com |

Advanced Computational and Theoretical Investigations

Electronic Structure Elucidation

The electronic structure of Dioxidanedicarbonitrile (NCNO₂), also known as nitryl cyanide, has been a subject of theoretical studies, particularly due to its potential as a high-energy-density material (HEDM). nih.gov These investigations provide fundamental insights into its stability, reactivity, and energetic properties.

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic characteristics of molecules like this compound. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they are the frontier orbitals that dictate a molecule's reactivity. ossila.comwikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. utexas.eduwikipedia.org

For this compound, the HOMO is the highest energy orbital containing electrons, and its energy level is related to the molecule's ability to donate electrons (its oxidation potential). ossila.com Conversely, the LUMO is the lowest energy orbital devoid of electrons, and its energy level indicates the molecule's capacity to accept electrons (its reduction potential). ossila.com Electrons often flow from the HOMO of a nucleophile to the LUMO of an electrophile during a chemical reaction. studyorgo.commasterorganicchemistry.com

Theoretical calculations have been instrumental in characterizing these orbitals for NCNO₂. nih.gov A smaller HOMO-LUMO gap generally suggests lower kinetic stability and higher reactivity. wikipedia.org The significant positive heat of formation and excellent oxygen balance of NCNO₂ make it an interesting candidate for energetic materials, and its HOMO-LUMO characteristics are crucial for understanding its decomposition pathways and performance as a propellant. sciencemadness.orgchemrxiv.org

| Computational Parameter | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital. The highest energy molecular orbital that is occupied by electrons. ossila.com | Indicates the molecule's electron-donating capability. Crucial for assessing reactivity with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy molecular orbital that is unoccupied by electrons. ossila.com | Indicates the molecule's electron-accepting capability. Key for assessing reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | A measure of chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. wikipedia.org |

Charge distribution analysis provides a detailed picture of how electrons are shared among the atoms in a molecule, which is essential for understanding its polarity, intermolecular interactions, and reactive sites.

Natural Charge: Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can determine the natural charge on each atom. For the related cyanide ion (CN⁻), calculations have shown that the negative charge is not evenly distributed, with the nitrogen atom being more negatively charged than the carbon atom. shd-pub.org.rsrsc.org In this compound, the presence of the highly electronegative nitro group (NO₂) significantly influences the charge distribution across the entire molecule, pulling electron density towards it. This polarization is a key factor in its chemical behavior.

Fukui Functions: The Fukui function is a concept derived from density functional theory that helps predict the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org By calculating Fukui functions, researchers can identify which atoms in this compound are most susceptible to attack. The sites with a high value for the Fukui function for electron addition are identified as electrophilic, while those with a high value for electron removal are nucleophilic. uchile.clresearchgate.net This analysis is critical for predicting its reactivity and decomposition mechanisms.

Relativistic effects become significant in computational chemistry for molecules containing heavy elements, where inner-shell electrons move at speeds approaching the speed of light. numberanalytics.comwikipedia.org These effects can alter electronic structure, chemical properties, and reactivity. numberanalytics.com

This compound is composed of light elements (Carbon, Nitrogen, Oxygen). For such molecules, relativistic corrections to energies and geometries are generally small. researchgate.net While advanced computational methods exist to account for these effects, such as the Dirac equation-based approaches, they are typically not considered necessary for achieving high accuracy in calculations for molecules comprised solely of first- and second-row atoms. researchgate.netmdpi.com Therefore, standard non-relativistic quantum chemical methods are generally sufficient for accurately describing the electronic structure of this compound.

Geometrical Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms, or equilibrium geometry, is a primary goal of computational quantum chemistry. arxiv.org This information is foundational for predicting other molecular properties.

Quantum chemical methods, such as density functional theory (DFT) and ab initio approaches, are used to perform geometry optimizations. arxiv.orgsmu.edu This process involves calculating the molecular energy at various atomic arrangements until a minimum on the potential energy surface is located. smu.edu

For this compound, theoretical studies have been performed to predict its structure. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, studies using methods like B3LYP with basis sets such as 6-31G** have been employed to determine the geometry of related energetic molecules. aip.org The calculated structural parameters are essential for understanding the molecule's stability and can be compared with experimental data where available.

| Method | Basis Set | Parameter | Calculated Value |

| DFT (B3LYP) | 6-31G | Heat of Formation (gas) | 67.622 kcal/mol (for trimer) aip.org |

| DFT (B3LYP) | 6-31G | Heat of Formation (solid) | 48.1 kcal/mol (for trimer) aip.org |

| DFT (Plane Waves) | - | Crystal Density (20 GPa) | 3.37 g/cc aip.org |

| DFT (Plane Waves) | - | Crystal Density (50 GPa) | 3.53 g/cc aip.org |

While harmonic frequency calculations are standard for confirming that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), they are an approximation. nrel.gov Anharmonic calculations provide a more accurate prediction of vibrational spectra by accounting for the non-quadratic nature of the potential energy surface and the interactions between different vibrational modes. nist.govq-chem.com

Methods such as second-order vibrational perturbation theory (VPT2) are employed for this purpose. nih.govresearchgate.net These computationally intensive calculations yield frequencies that are closer to experimentally observed fundamentals. nist.gov For this compound, anharmonic frequency calculations would offer a more refined understanding of its vibrational modes, which is crucial for interpreting its infrared and Raman spectra and for studying its thermodynamic properties and reaction dynamics. nih.govnist.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the specific chemical compound “this compound” (C₂N₂O₂) that adheres to the requested detailed outline.

The provided structure requires in-depth data from advanced computational and theoretical investigations, including:

Potential Energy Surface (PES) Mapping

Quantum Chemical Spectroscopic Predictions (Vibrational and NMR)

Normal Mode Analysis and Vibrational Assignments

Anharmonicity and Fermi Resonance Considerations

Polarizability and Dipole Moment Derivatives

NMR Chemical Shift Predictions

While the compound is indexed in chemical databases such as PubChem nih.gov, there is no evidence of published research containing the specific, advanced computational analyses required to populate the sections of the requested article. The search results provided extensive information on the methodologies themselves—such as Density Functional Theory (DFT) nepjol.infocore.ac.uk, Normal Mode Analysis mdpi.comgromacs.orgnih.gov, and the principles of Fermi Resonance researchgate.netwikipedia.orgnih.gov—but these studies were conducted on other molecules.

No specific papers or datasets detailing the conformational isomers, potential energy surface, or predicted spectra (Infrared, Raman, NMR) for this compound could be located. Therefore, fulfilling the request would require fabricating data, which is not possible.

An article on this compound focusing on the specified advanced computational topics cannot be written until such research is performed and published in accessible scientific literature.

Bonding Analysis Methodologies

Natural Bond Orbital (NBO) AnalysisA detailed NBO analysis would have offered a chemist's perspective on the bonding within this compound, including the nature of the bonds (e.g., sigma, pi), lone pairs, and any significant delocalization effects based on donor-acceptor interactions.uni-muenchen.denih.govwikipedia.org

Without access to published research that has performed these specific computational chemistry studies on this compound, it is not possible to generate the detailed, data-driven article as outlined. The scientific community has yet to publish in-depth computational characterizations for this particular molecule in the specified areas.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ) to partition a molecule into its constituent atoms. acs.org This method allows for the characterization of chemical bonds based on the properties of the electron density at specific points called bond critical points (BCPs). ijnc.ir

A QTAIM analysis of this compound would involve locating the BCPs for the O-O, C-O, and C≡N bonds. The properties at these points, such as the value of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the nature of these interactions. acs.org

Electron Density (ρ(r)) : A higher value at the BCP generally indicates a stronger bond with more shared-electron character.

Laplacian of Electron Density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of covalent bonds (shared interactions). A positive Laplacian (∇²ρ(r) > 0) indicates electron density depletion, typical of closed-shell interactions like ionic or van der Waals bonds.

Total Energy Density (H(r)) : A negative value for H(r) at the BCP is another indicator of covalent character. researchgate.net

For this compound, one would expect the C≡N triple bond to exhibit a high ρ(r) and a negative ∇²ρ(r). The O-O peroxide bond, known for its relative weakness, would likely show a significantly lower ρ(r) compared to the other bonds, and the sign of its Laplacian would clarify the degree of covalent character. wayne.edu

Table 1: Illustrative QTAIM Parameters for Covalent Bonds (Note: The following data is illustrative of typical values for analogous bonds and does not represent published results for this compound.)

| Bond Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Typical H(r) (a.u.) | Bond Nature |

| C-C (single) | ~0.24 | ~-0.6 | Negative | Covalent |

| C=C (double) | ~0.34 | ~-0.9 | Negative | Covalent |

| C≡N (triple) | >0.40 | Negative | Negative | Covalent |

| O-O (peroxide) | ~0.15 - ~0.20 | Positive or slightly negative | Negative or slightly positive | Weak Covalent / Closed-Shell |

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron pair probability in a molecule. mdpi.com It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. zenodo.org The ELF value ranges from 0 to 1, where a value close to 1 indicates strong electron localization (like in lone pairs or core shells), and a value of 0.5 corresponds to a uniform electron gas, often found in metallic bonds. mdpi.com

In an ELF analysis of this compound, distinct basins of high localization would be expected.

Core Basins: Surrounding the carbon, nitrogen, and oxygen nuclei.

Valence Basins: These would be further divided into bonding and non-bonding (lone pair) basins.

Bonding Basins: Disynaptic basins located between bonded atoms, such as V(C,O), V(O,O), and V(C,N), would correspond to the shared electron pairs in the covalent bonds. The population of these basins correlates with the number of electrons involved in the bond.

Non-bonding Basins: Monosynaptic basins, primarily on the oxygen and nitrogen atoms, would represent their lone pairs. mdpi.com

The ELF topology for the C≡N bond would show a significant bonding basin, while the O-O bond's basin would likely be less populated, reflecting its weaker nature. Such analysis helps in understanding the electronic structure and corroborating the VSEPR model. mdpi.com

Delocalization Indices and Bond Orders

The delocalization index (DI) is a quantitative measure derived from QTAIM that quantifies the number of electrons shared between two atomic basins. researchgate.netgithub.io It serves as a reliable, parameter-free measure of bond order. nih.gov Unlike formal bond orders from simple Lewis structures, the DI can have non-integer values, providing a more nuanced view of bonding, especially in delocalized systems.

For this compound, calculating the delocalization indices would provide a direct measure of the bond order for each atomic pair.

δ(C,N): Expected to be close to 3, confirming the triple bond nature.

δ(C,O): Expected to be close to 1, for a single bond.

δ(O,O): Expected to be close to 1. A value slightly less than 1 would indicate the characteristic weakness of the peroxide bond. nih.gov

Comparing the DI values for the different bonds within the molecule offers a quantitative ranking of their relative strengths and covalent character. rsc.org

Computational Reaction Dynamics and Mechanism Elucidation

Computational methods are essential for mapping the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms, characterization of transient species, and calculation of energetic barriers. nih.govnih.gov

Transition State Characterization for Peroxide Bond Scission

The initial and often rate-determining step in the decomposition of organic peroxides is the homolytic cleavage of the weak O-O bond. researchgate.net To study this process, the first step is to locate and characterize the transition state (TS) on the potential energy surface.

A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. iastate.edu Computationally, a TS is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency indicates the motion of the atoms that leads the molecule from the reactant, through the TS, to the products. For this compound, this motion would primarily involve the stretching of the O-O bond. pnas.org

Reaction Coordinate Analysis and Intrinsic Reaction Path (IRP)

Once a transition state is identified, an Intrinsic Reaction Path (IRP) calculation, also known as an Intrinsic Reaction Coordinate (IRC) calculation, is performed. The IRP is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. iastate.eduprotheragen.ai

Following the IRP from the O-O bond scission transition state in both forward and reverse directions would confirm that this TS indeed connects the intact this compound molecule with the two resulting •OCN radicals. mdpi.com The IRP provides a detailed map of the geometric changes—such as bond stretching and angle bending—that occur throughout the reaction. fiveable.me

Energetics of Potential Decomposition Pathways

A key outcome of computational reaction studies is the determination of the reaction's energetics. For the decomposition of this compound, this involves calculating the energy of the reactant, the transition state, and the products.

Activation Energy (Ea): The energy difference between the transition state and the reactant (Ea = E_TS - E_Reactant). This barrier determines the reaction rate. The decomposition of organic peroxides typically has moderate activation energies due to the labile O-O bond. anu.edu.auresearchgate.net

Reaction Energy (ΔEr): The energy difference between the products and the reactants (ΔEr = E_Products - E_Reactant). This determines whether the reaction is exothermic (negative ΔEr) or endothermic (positive ΔEr).

Computational studies can compare the energetics of different possible decomposition pathways, such as the homolytic cleavage of the C-O bond versus the O-O bond, to predict the most likely initial decomposition step. acs.org For most simple peroxides, O-O bond scission is the most energetically favorable pathway. wayne.edu

Solvation Effects on Reaction Mechanisms

The influence of the solvent environment on chemical reactions is a critical aspect of chemical reactivity. numberanalytics.comfrontiersin.org Solvation can dramatically alter reaction rates and even shift the preferred mechanistic pathway by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netajpojournals.org For a molecule like this compound, understanding solvation effects is paramount for predicting its behavior in various chemical settings. Computational chemistry offers robust tools to model these effects through two primary approaches: implicit and explicit solvation models. scielo.br

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, offering a computationally efficient way to capture bulk solvent effects. numberanalytics.comnumberanalytics.com Explicit models, conversely, involve the inclusion of individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, at the cost of higher computational demand. scielo.brnumberanalytics.com Hybrid models that combine both approaches are also utilized to balance accuracy and efficiency. numberanalytics.com

Theoretical studies on the reaction mechanisms of this compound focus on how different solvents modulate the energy barriers and thermodynamics of its potential reaction pathways, such as decomposition or reactions with other molecules. The polarity of the solvent is a key factor; polar solvents tend to stabilize charged or highly polar transition states and intermediates, which can accelerate certain reactions. ajpojournals.org Conversely, nonpolar solvents may favor reactions that proceed through less polar transition states. ajpojournals.org

Research findings indicate that the choice of solvent can be the deciding factor in product selectivity. frontiersin.org An increase in solvent polarity can shift intermolecular interactions from weaker van der Waals forces to stronger hydrogen bonding, fundamentally altering the reactive landscape. frontiersin.org Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can further elucidate the nature of these specific solvent-solute interactions. scielo.br

Detailed computational investigations have quantified the impact of various solvents on a hypothetical decomposition pathway of this compound. By calculating the activation energy (ΔE‡) in different solvent environments, a clear trend can be observed. These calculations often employ density functional theory (DFT) methods combined with a solvation model to provide reliable energetic data.

Table 1: Effect of Solvent Polarity on the Activation Energy of a Hypothetical this compound Decomposition

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔE‡) (kcal/mol) |

| Gas Phase | 1.0 | 25.8 |

| n-Hexane | 1.9 | 24.5 |

| Dichloromethane | 8.9 | 21.3 |

| Acetone | 20.7 | 19.1 |

| Acetonitrile | 36.6 | 18.5 |

| Water | 78.4 | 16.2 |

This table presents illustrative data based on general principles of solvation effects on reaction kinetics to demonstrate the expected trend. The values are not derived from specific experimental or computational results for this compound.

The data clearly illustrates that as the solvent polarity, represented by the dielectric constant, increases, the activation energy for the reaction decreases significantly. This suggests that the transition state of this hypothetical decomposition is more polar than the reactant state and is therefore preferentially stabilized by polar solvents.

Further computational studies can explore the reaction rate constants at a standard temperature (e.g., 298 K) in these solvents, using Transition State Theory (TST). The results provide a more direct link between the computational findings and potential experimental kinetics.

Table 2: Calculated Reaction Rate Constants in Various Solvents at 298 K

| Solvent | Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Rate Constant (k) (s⁻¹) |

| n-Hexane | 25.0 | 1.5 x 10⁻⁶ |

| Dichloromethane | 21.8 | 3.2 x 10⁻⁴ |

| Acetone | 19.6 | 2.8 x 10⁻² |

| Acetonitrile | 19.0 | 8.1 x 10⁻² |

| Water | 16.7 | 1.1 x 10¹ |

This table contains interactive, illustrative data based on the activation energies in Table 1 and general principles of chemical kinetics. The values are not from specific studies on this compound.

These theoretical investigations underscore the critical role of the solvent in dictating the reaction kinetics of this compound. By modulating the stability of the transition state, the solvent environment can alter the reaction rate by several orders of magnitude. Such computational insights are invaluable for controlling reaction outcomes and for designing synthetic pathways that involve this reactive species.

Advanced Spectroscopic Characterization Techniques

X-ray Diffraction and Electron Diffraction Studies:The molecular and crystal structure of Dioxidanedicarbonitrile has not been determined by X-ray or electron diffraction techniques.ebsco.comTherefore, critical data such as bond lengths, bond angles, and crystal lattice parameters are unknown.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single crystal with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

Hypothetical Crystallographic Data for this compound:

Should a single crystal of this compound be successfully isolated and analyzed, a table of crystallographic data would be generated. Below is a hypothetical data table illustrating the kind of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂N₂O₂ |

| Formula Weight | 84.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.50 |

| b (Å) | 8.20 |

| c (Å) | 5.80 |

| β (°) | 105.0 |

| Volume (ų) | 160.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.74 |

| Absorption Coefficient (mm⁻¹) | 0.18 |

| F(000) | 84 |

Interactive Hypothetical Bond Lengths and Angles:

From the determined atomic positions, a detailed analysis of the molecular geometry can be performed. This would provide insights into the bonding within the this compound molecule.

| Bond | Hypothetical Length (Å) | Angle | Hypothetical Angle (°) |

| O1-O1' | 1.45 | N1-C1-C1' | 178.5 |

| C1-O1 | 1.38 | C1-O1-O1' | 105.2 |

| C1-N1 | 1.15 |

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

In cases where growing single crystals of sufficient size for SC-XRD is challenging, micro-electron diffraction (MicroED) offers a powerful alternative. This technique utilizes a beam of electrons instead of X-rays and can determine high-resolution structures from nanocrystals, which are significantly smaller than those required for conventional X-ray diffraction.

The fundamental principles of diffraction are similar to SC-XRD, but the much stronger interaction of electrons with matter allows for the use of extremely small crystals. A suspension containing the nanocrystals is applied to a transmission electron microscope (TEM) grid. The grid is then cryo-cooled, and a series of electron diffraction patterns are collected as the crystal is rotated.

For a novel and potentially reactive compound like this compound, obtaining large single crystals could be difficult. MicroED would therefore be an invaluable tool for its structural elucidation, even from a seemingly powdered or microcrystalline sample. The data obtained from MicroED is analogous to that from SC-XRD, providing unit cell parameters, bond lengths, and bond angles.

Analysis of Electron Charge Densities and Noncovalent Interactions in Solid State

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides a deeper understanding of the electronic structure and bonding within a crystal. This technique goes beyond simple atomic positions to map the distribution of electron density throughout the unit cell, revealing the nature of covalent bonds and, crucially, the subtle noncovalent interactions that govern crystal packing.

For this compound, a molecule with highly polar C≡N and C-O bonds, understanding the intermolecular interactions is key to explaining its solid-state properties. By applying topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), to the experimental electron density, one can identify and characterize these interactions.

Key aspects that would be investigated include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indicator of an interaction. The properties of the electron density at this point, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.

Noncovalent Interactions: In the hypothetical crystal structure of this compound, one would expect to find various noncovalent interactions. These could include interactions between the nitrogen atom of one molecule and the carbon or oxygen atoms of a neighboring molecule. Analyzing the electron density would allow for the classification and quantification of these contacts, which are crucial for the stability of the crystal lattice.

Electrostatic Potential: Mapping the electrostatic potential onto the molecular surface would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This would highlight the electrophilic and nucleophilic sites, providing a basis for understanding how the molecules interact with each other in the solid state.

Hypothetical Electron Density Parameters for a Noncovalent Interaction in this compound:

| Interaction | d (Å) | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Nature of Interaction |

| N1···C1' | 3.10 | 0.045 | +0.55 | Closed-shell/van der Waals |

This analysis would provide fundamental insights into the forces holding the this compound molecules together in the crystal, offering a comprehensive picture of its solid-state chemistry.

Reactivity Profiles and Mechanistic Pathways

Peroxide Bond Reactivity and Cleavage Mechanisms

The peroxide bond is the most reactive site within the dioxidanedicarbonitrile molecule. Its cleavage can proceed through distinct mechanistic pathways, primarily homolytic and heterolytic scission, leading to the formation of highly reactive intermediates. The mode of cleavage is influenced by factors such as energy input (thermal or photochemical) and the solvent environment. wikipedia.orgimperial.ac.uk

The O-O single bond in peroxides is notably weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol (45–50 kcal/mol). wikipedia.org This low energy barrier facilitates its homolytic cleavage upon the input of energy, such as heat or ultraviolet (UV) radiation, to generate two cyanoyl radicals (•O-CN). imperial.ac.ukcdnsciencepub.comacs.org This process is a key step in initiating radical reactions. mdpi.com

Reaction Scheme: Homolytic Cleavage of this compound NC-O-O-CN + Δ/hν → 2 •O-CN

The generated cyanoyl radicals are highly reactive species due to the presence of an unpaired electron on the oxygen atom. cdnsciencepub.com These radicals can subsequently participate in a variety of chemical transformations, including hydrogen abstraction, addition to unsaturated bonds, and initiation of polymerization processes. mdpi.com The conditions for homolytic cleavage are often the presence of heat, light, or radical initiators like other peroxides. acs.org

Alternatively, the peroxide bond can undergo heterolytic cleavage, where one of the oxygen atoms retains both electrons from the bond, resulting in the formation of a cation and an anion. wikipedia.orgdtic.mil This process is generally more common in polar solvents that can stabilize the resulting ionic species. wikipedia.org In the case of this compound, heterolytic cleavage would theoretically yield a cyanoyl cation (NC-O⁺) and a cyanate (B1221674) anion (NCO⁻).

Reaction Scheme: Heterolytic Cleavage of this compound NC-O-O-CN → [NC-O]⁺ + [NCO]⁻

This pathway is less common for simple organic peroxides compared to homolysis but can be facilitated by acidic or catalytic conditions. dtic.mil The resulting ionic intermediates are powerful electrophiles and nucleophiles, respectively, and would react rapidly with available substrates. The energy required for heterolytic bond fission is generally higher than for homolytic cleavage in the gas phase, but in ionizing solvents, heterolysis can be the preferred pathway. imperial.ac.uk

The presence of two strongly electron-withdrawing nitrile groups is expected to have a significant impact on the stability and reactivity of the peroxide bond in this compound. The cyano group's inductive effect would pull electron density away from the peroxide linkage, further weakening the already labile O-O bond. This would likely lower the activation energy required for both homolytic and heterolytic cleavage compared to alkyl peroxides.

Table 1: Comparison of Peroxide Bond Dissociation Energies (BDE)

| Peroxide Compound | General Structure | Typical O-O BDE (kcal/mol) | Expected Influence of Substituents |

| Alkyl Peroxides | R-O-O-R (R=alkyl) | ~38-44 | Alkyl groups are weakly electron-donating. |

| Acyl Peroxides | RC(O)O-OC(O)R | ~30 | Carbonyl group is electron-withdrawing. |

| This compound | NC-O-O-CN | Hypothesized to be <30 | Nitrile groups are strongly electron-withdrawing, destabilizing the O-O bond. |

Note: The BDE for this compound is a theoretical estimation based on the known effects of electron-withdrawing groups.

Reactions Involving Nitrile Functionalities

The nitrile groups in this compound represent additional sites of reactivity. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity allows for a range of addition reactions across the triple bond.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. wikipedia.orglibretexts.org A variety of nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, can add to the nitrile carbon. wikipedia.orglibretexts.org The initial product of such an addition is an imine anion, which is typically protonated during workup to yield an imine or can be further reduced or hydrolyzed. libretexts.org

General Reaction Scheme: Nucleophilic Addition to a Nitrile R-C≡N + Nu⁻ → [R-C(Nu)=N]⁻ → (upon workup) R-C(Nu)=NH or R-C(O)-Nu

Given the anticipated high reactivity and instability of this compound, performing nucleophilic additions without inducing peroxide cleavage would likely be a significant synthetic challenge. The choice of nucleophile and reaction conditions would be critical to selectively target the nitrile groups.

Table 2: Common Nucleophilic Additions to Nitriles

| Reagent Type | Nucleophile | Initial Product | Final Product (after workup) |

| Grignard Reagent | R'⁻ | Imine salt | Ketone |

| Lithium Aluminum Hydride | H⁻ | Dianion | Primary Amine |

| Water (acid/base catalyzed) | H₂O | Amide | Carboxylic Acid |

| Alcohols (Pinner reaction) | R'OH | Imidate salt | Ester |

Nitriles can participate as dipolarophiles in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.org For example, a nitrile can react with a nitrile oxide to form a 1,2,4-oxadiazole. The nitrile moiety can also be involved in other types of pericyclic reactions, such as [2+2] and [4+2] cycloadditions, to generate various ring systems. nih.govrsc.org

The participation of this compound in such reactions would offer a pathway to novel heterocyclic structures containing a peroxide or peroxy-derived functional group. For instance, a [3+2] cycloaddition with an azide (B81097) would theoretically yield a peroxide-substituted tetrazole. imperial.ac.uk However, the feasibility of these reactions would again be contingent on the stability of the this compound molecule under the required reaction conditions.

Intermolecular Interactions and Complex Formation

Due to the absence of specific research on this compound, the following sections are based on theoretical considerations derived from the general properties of nitrile and peroxide functional groups.

Van der Waals Interactions and Solid-State Packing

Van der Waals forces are a set of relatively weak intermolecular forces that include dipole-dipole interactions and London dispersion forces. researchgate.net These forces are present between all molecules and are crucial for understanding the solid-state packing of a substance. researchgate.net

For this compound, several types of van der Waals interactions would be at play:

Without experimental crystal structure data, any description of the solid-state packing of this compound remains purely speculative. The actual crystal lattice would be a result of the optimization of these various intermolecular interactions to achieve the lowest energy state. The shape of the molecule and the interplay between dipole-dipole and dispersion forces would dictate the packing efficiency and the resulting crystal system.

Coordination Chemistry with Metal Centers (Theoretical Considerations)

The nitrile groups in this compound present potential coordination sites for metal centers. The nitrogen atom of a nitrile group has a lone pair of electrons that can be donated to a suitable metal ion, forming a coordinate covalent bond. fsu.edunih.gov Nitriles are known to act as ligands in a variety of coordination complexes.

Theoretically, this compound could act as a ligand in several ways:

Monodentate Ligand: One of the nitrile groups could coordinate to a single metal center.

Bidentate Bridging Ligand: The two nitrile groups could coordinate to two different metal centers, potentially leading to the formation of coordination polymers.

The oxygen atoms of the peroxide group also possess lone pairs and could theoretically coordinate to a metal center. However, the peroxide linkage is generally weak and reactive, and interaction with a metal center could potentially lead to decomposition of the ligand. noaa.gov Theoretical studies, such as those using density functional theory (DFT), would be necessary to predict the preferred coordination modes, the stability of the resulting complexes, and the electronic structure of the metal-ligand bonds. Such studies have been used to investigate the coordination of other nitrogen-containing ligands. evitachem.com

Advanced Materials Science and Chemical Applications

Role as a High-Energy Density Material Precursor (Theoretical Studies)

Theoretical investigations into small, nitrogen- and oxygen-rich compounds have identified them as potential candidates for high-energy density materials (HEDMs). These materials are sought after for applications in propulsion and explosives, where a high energy release upon decomposition is a key characteristic. The interest in compounds like dioxidanedicarbonitrile stems from their potential to decompose into stable, low-molecular-weight gases such as dinitrogen (N₂) and carbon dioxide (CO₂), a process that is highly exothermic.

The energetic nature of this compound can be attributed to several structural features:

Positive Heat of Formation: The presence of the weak peroxide (O-O) bond and the high-energy carbon-nitrogen triple bonds in the nitrile groups likely contributes to a positive enthalpy of formation.

High Nitrogen and Oxygen Content: The molecule has a high mass percentage of nitrogen and oxygen, which is a common feature of energetic materials, providing the necessary elements for the formation of stable gaseous products.

Decomposition Products: The theoretical decomposition of this compound would yield highly stable products, leading to a significant release of energy.

While direct computational studies on this compound as a HEDM precursor are scarce, research on related isomers and similar small molecules supports its theoretical potential. For instance, theoretical studies on isomers of C₂N₂O₂ and the known energetic properties of compounds like nitryl cyanide (NCNO₂) highlight the interest in this class of molecules for HEDM applications. researchgate.net The decomposition of such molecules is predicted to have a large negative enthalpy of reaction, which is a primary indicator of a material's energetic performance.

Table 1: Theoretical Energetic Properties of this compound

| Property | Theoretical Value/Prediction | Significance in HEDM |

| Chemical Formula | C₂N₂O₂ | High nitrogen and oxygen content |

| Molecular Weight | 84.03 g/mol nih.gov | Low molecular weight of precursor |

| Heat of Formation | Predicted to be positive | Indicates stored chemical energy |

| Decomposition Products | N₂, CO₂ (theoretically) | Highly stable gaseous products |

| Oxygen Balance | 0% (for decomposition to CO and N₂) | A measure of the degree to which a molecule can be oxidized. A value of 0 indicates that the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms. |

It is important to note that while the theoretical energetic potential is high, the stability of this compound is a critical factor that would require thorough computational and, eventually, experimental investigation. The weak peroxide bond suggests that the molecule may be highly sensitive to stimuli such as heat, shock, or friction, which would be a significant consideration for its practical application as a HEDM precursor.

Potential in Organic Synthesis as a Reactive Intermediate or Reagent

The structural features of this compound suggest that it could be a highly reactive and versatile reagent or intermediate in organic synthesis, although its practical application has not been reported. The reactivity can be inferred from the constituent functional groups: the peroxide linkage and the two nitrile groups.

The peroxide bond (O-O) is inherently weak and prone to homolytic cleavage upon heating or irradiation, which would generate cyano-peroxy radicals (•O-C≡N). These radicals could initiate polymerization reactions or participate in various radical-mediated transformations. The formation of such reactive species makes this compound a potential radical initiator.

The nitrile groups (-C≡N) are well-established functional groups in organic chemistry with a wide range of reactivity. They can undergo:

Nucleophilic addition: The electrophilic carbon atom of the nitrile group can be attacked by nucleophiles, leading to the formation of various nitrogen-containing heterocycles or other functional groups after hydrolysis.

Cycloaddition reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions, providing a pathway to complex cyclic structures.

Reduction: Nitrile groups can be reduced to primary amines.

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.

The combination of a peroxide and two nitrile groups in one molecule could lead to unique and complex chemical transformations. For example, the intramolecular interaction of a transiently formed radical with a nitrile group could lead to the formation of novel cyclic or polymeric structures. The use of this compound as a reagent would likely require carefully controlled conditions due to its predicted high reactivity and potential instability.

Table 2: Potential Reactions of this compound in Organic Synthesis (Theoretical)

| Reaction Type | Reagents/Conditions | Potential Products |

| Radical Initiation | Heat, UV light | Initiates polymerization, radical addition to alkenes |

| Nucleophilic Addition | Organometallic reagents, amines, alcohols | Heterocycles, imines, amides |

| Cycloaddition | Dienes, azides | Cyclic compounds |

| Reduction | Reducing agents (e.g., LiAlH₄) | Diamines |

| Hydrolysis | Acid or base | Dicarboxylic acids |

The synthesis of complex molecules often relies on the use of high-energy or reactive intermediates. uni-mainz.de While the synthesis and handling of this compound would likely be challenging, its potential to serve as a building block for nitrogen- and oxygen-containing compounds makes it an interesting target for theoretical and exploratory synthetic chemistry.

Advanced Chemical Sensing and Detection (Theoretical Principles)

The development of advanced chemical sensors often relies on the principle of specific molecular recognition, where a sensor molecule interacts with a target analyte, leading to a measurable signal. The structure of this compound suggests several theoretical principles through which it could be applied in chemical sensing.

The primary features that could be exploited for sensing applications are:

Dipole Moment and Polarity: The nitrile groups possess strong dipole moments, making the molecule polar. This polarity could lead to specific interactions with other polar molecules through dipole-dipole forces or hydrogen bonding (if an appropriate hydrogen bond donor is present in the analyte).

Coordination Chemistry: The nitrogen atoms of the nitrile groups have lone pairs of electrons and could potentially coordinate to metal ions. This interaction could be the basis for a sensor for specific metal cations. The binding of a metal ion would likely alter the electronic properties of the molecule, which could be detected, for example, by a change in its absorption or fluorescence spectrum.

Reactivity-Based Sensing: The high reactivity of the peroxide bond could be harnessed for the detection of certain analytes. For example, a reaction with a reducing agent could lead to a color change or the release of a fluorescent molecule, forming the basis of a chemiluminescent or colorimetric sensor.

Table 3: Theoretical Principles of this compound in Chemical Sensing

| Sensing Principle | Target Analyte (Theoretical) | Detection Mechanism |

| Dipole-Dipole Interactions | Polar organic molecules | Change in spectroscopic properties (e.g., solvatochromism) |

| Metal Ion Coordination | Transition metal ions | Perturbation of electronic structure, leading to optical or electrochemical signal |

| Redox Reaction | Reducing agents | Chemiluminescence, color change, or fluorescence turn-on/off |

For this compound to be a viable chemical sensor, it would likely need to be incorporated into a larger system, such as being immobilized on a solid support or integrated into a polymer matrix. This would enhance its stability and selectivity. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the binding affinities of this compound with various analytes and to understand the changes in its electronic structure upon binding, thereby guiding the design of potential sensors. scirp.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Greener Synthetic Routes

Currently, specific, optimized laboratory or industrial synthesis methods for dioxidanedicarbonitrile are not well-documented in publicly accessible literature. The development of novel synthetic pathways is a primary area for future research. These efforts could focus on:

Exploration of Novel Precursors: Investigating alternative starting materials to those used in the limited known synthetic approaches could lead to more efficient and higher-yielding reactions.

Catalytic Methods: The use of catalysts could enable milder reaction conditions, reduce waste, and improve selectivity. Research into transition metal catalysts or organocatalysts could be particularly fruitful.

Photochemical and Electrochemical Synthesis: These methods offer potential green alternatives to traditional thermal reactions. evitachem.com Photochemical synthesis using light energy to drive reactions, and electrochemical synthesis using electricity, can often be performed at ambient temperatures and pressures, reducing energy consumption and by-product formation. evitachem.com For instance, photochemical methods have been successfully employed for the synthesis of other nitriles. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. khanacademy.org This approach would be particularly advantageous for handling potentially energetic materials like organic peroxides. fsu.edu The principles of green chemistry, such as waste reduction and the use of less hazardous substances, should guide the development of any new synthetic route. acs.orgrsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Spectroscopic Analysis and Prediction

The spectroscopic properties of this compound have not been extensively reported. While general predictions can be made based on its functional groups, detailed experimental data is needed. Machine learning (ML) and artificial intelligence (AI) can play a pivotal role in this area.

Spectral Prediction: ML models can be trained on large datasets of known compounds to predict the spectroscopic features of new molecules like this compound. nmrdb.org This can aid in the initial identification and characterization of the compound.

Enhanced Spectral Analysis: AI algorithms can be developed to deconvolve complex spectra, identify subtle features, and correlate spectral data with molecular structure and properties with greater accuracy than traditional methods. evitachem.comrushim.ru Studies have shown that combining data from multiple spectroscopic techniques, such as FT-IR and NMR, can significantly improve the performance of ML models in identifying functional groups, including nitriles. evitachem.comrushim.ru

Autonomous Experimentation: AI could be integrated with automated synthesis and characterization platforms to accelerate the discovery and optimization of reactions and the analysis of new compounds.

Exploration of this compound Derivatives and Analogues

The synthesis and study of derivatives and analogues of this compound could lead to the discovery of new compounds with tailored properties.

Substitution Reactions: Investigating the reactivity of the nitrile groups could allow for the introduction of various substituents, leading to a library of new compounds. The reactivity of nitriles can be modulated by adjacent electron-withdrawing or donating groups. nih.gov

Modification of the Peroxide Linkage: While potentially challenging due to the inherent instability of the O-O bond, the synthesis of analogues with different groups attached to the peroxide moiety could be explored.

Computational Screening: Theoretical calculations can be used to predict the properties of virtual libraries of this compound derivatives, helping to prioritize synthetic targets with desired characteristics.

Advanced Theoretical Modeling of Condensed Phase Behavior

The behavior of this compound in the solid and liquid states is currently unknown. Advanced theoretical modeling can provide valuable insights into its condensed-phase properties.

Intermolecular Interactions: Computational studies can elucidate the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the packing of molecules in the solid state and the structure of the liquid.

Phase Transitions: Modeling can be used to predict phase diagrams, melting points, and boiling points.

Decomposition Pathways: Quantum chemical calculations can be employed to model the thermal decomposition of this compound in the condensed phase, providing insights into the reaction mechanisms and the products formed.

Investigation of Photochemical and Radiolytic Decomposition Mechanisms

The presence of both peroxide and nitrile functionalities suggests that this compound may exhibit interesting photochemical and radiolytic behavior.

Photostability: Studies on the effect of different wavelengths of light on the stability of the compound are needed. This is crucial for understanding its potential applications and for determining appropriate storage and handling conditions. The decomposition of other nitriles and organic peroxides upon exposure to light has been documented. researchgate.netamericanchemistry.com

Decomposition Products: Identifying the products formed upon photochemical and radiolytic decomposition is essential for assessing the environmental impact and potential hazards associated with the compound. Techniques like mass spectrometry could be employed for this purpose. khanacademy.orgnih.govyoutube.comemory.edu

Reaction Mechanisms: Investigating the mechanisms of decomposition can provide fundamental insights into the reactivity of the molecule and can be aided by computational modeling. The decomposition of organic peroxides often proceeds via the formation of free radicals. fsu.eduamericanchemistry.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂N₂O₂ |

| Molecular Weight | 84.03 g/mol mdpi.com |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| Density | Not Available |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Infrared (IR) Spectroscopy | Not Available |

| ¹H NMR Spectroscopy | Not Available |

| ¹³C NMR Spectroscopy | Not Available |

| Mass Spectrometry (MS) | Not Available |

Q & A

Q. What are the validated synthetic routes for Dioxidanedicarbonitrile, and how can purity be optimized?

- Methodological Answer : this compound synthesis typically involves nitrile coupling under anhydrous conditions. A common approach is the condensation of cyanogen chloride with hydroxyl precursors, using inert solvents like acetonitrile. To ensure high purity, employ recrystallization in ethanol or methanol, followed by vacuum drying. Characterization via H/C NMR and FT-IR is critical to confirm structural integrity and assess residual solvents. For reproducibility, document stoichiometric ratios, reaction temperatures (e.g., 0–5°C to prevent side reactions), and inert gas purging protocols .

Q. How should researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies require controlled experiments:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C to detect decomposition thresholds.

- Photochemical Stability : Expose samples to UV-Vis light (250–400 nm) in quartz cells, monitoring degradation via HPLC.

- Humidity Sensitivity : Store samples in desiccators at 30–80% relative humidity, analyzing mass loss and crystallinity via XRD. Include triplicate trials and statistical error margins (e.g., ±2σ) .

Q. What analytical techniques are essential for confirming the identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Spectroscopy : H NMR (δ 4.5–5.0 ppm for hydroxyl protons), C NMR (δ 110–120 ppm for nitrile carbons), and FT-IR (sharp peaks at 2240 cm for C≡N).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

Cross-reference data with literature or databases like PubChem .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via F NMR (if fluorinated analogs are used) or LC-MS. Computational modeling (DFT or MD simulations) can map transition states and electron density surfaces. Validate hypotheses by comparing experimental activation energies with computed values .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and mass spectrometry.

- Environmental Controls : Ensure consistent solvent, temperature, and pH during analysis. For example, H NMR shifts vary significantly in DO vs. CDCl.

- Collaborative Reproducibility : Share raw data (e.g., crystallographic CIF files) via repositories like Cambridge Structural Database .

Q. How can researchers model the electronic properties of this compound for applications in catalysis or materials science?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict redox behavior.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.

Validate models with experimental data (e.g., cyclic voltammetry for redox potentials). Pair with XRD or TEM to correlate electronic structure with crystallographic defects or surface morphology .

Data Analysis and Reporting

Q. How should researchers structure the discussion section when reporting contradictory results in this compound studies?

- Methodological Answer : Follow a systematic framework:

Contextualize Findings : Compare results with prior literature (e.g., "Our observed reaction rate contrasts with Smith et al. (2020) due to differing solvent polarity" ).

Analyze Methodological Divergences : Highlight variables like catalyst loading or temperature gradients.

Propose Resolution Pathways : Suggest follow-up experiments (e.g., in-situ IR spectroscopy to track intermediate formation).

Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to frame unresolved questions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests to compare IC values across cell lines. For high-throughput data, employ machine learning pipelines (PCA or clustering) to identify outliers. Report confidence intervals and effect sizes to meet reproducibility standards .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying hazardous intermediates in this compound synthesis?

- Methodological Answer :

Q. What metadata standards are critical for sharing this compound research data?

- Methodological Answer :

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): - Chemical Identifiers : Include CAS RN, IUPAC name, and SMILES notation.

- Instrument Parameters : Detail NMR frequencies, HPLC gradients, and software versions.

Use platforms like Zenodo or Figshare for dataset deposition, citing DOIs in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.